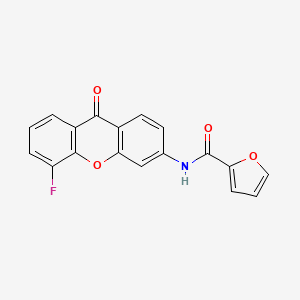

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide

Description

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a tricyclic xanthene core substituted with a fluorine atom at position 5, a ketone group at position 9, and a furan-2-carboxamide moiety at position 2. The xanthene scaffold (a fused benzene-pyran-benzene system) is structurally distinct from simpler aromatic systems like phenyl or naphthyl groups, conferring unique electronic and steric properties. The furan-2-carboxamide group may contribute to hydrogen bonding or π-stacking interactions in biological targets.

Properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FNO4/c19-13-4-1-3-12-16(21)11-7-6-10(9-15(11)24-17(12)13)20-18(22)14-5-2-8-23-14/h1-9H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUDENCDJOKDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with furan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted xanthene derivatives.

Scientific Research Applications

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide has several scientific research applications, including:

Fluorescent Labeling: Due to its fluorescent properties, it is used as a fluorescent label in biological imaging and diagnostic assays.

Drug Delivery Systems: The compound is explored for its potential in drug delivery systems, where it can be used to track the distribution and release of drugs within the body.

Biological Imaging: Its fluorescence makes it useful in various imaging techniques to study cellular and molecular processes.

Chemical Research: The compound is used in chemical research to study the properties and reactions of xanthene derivatives.

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to the xanthene core, which absorbs light and emits fluorescence. This property is utilized in imaging and labeling applications to visualize biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences :

- Core Scaffold: Unlike N-(4-bromophenyl)furan-2-carboxamide (a phenyl derivative) described in , the target compound features a xanthene core.

- Substituents : The fluorine atom at position 5 contrasts with bromine in N-(4-bromophenyl)furan-2-carboxamide. Fluorine’s smaller atomic radius and stronger electronegativity may reduce steric hindrance and alter electronic properties compared to bromine.

Table 1: Comparison of Key Properties

Key Observations :

- Electron Effects : Fluorine’s electron-withdrawing nature may reduce the electron density of the xanthene ring, altering redox properties or binding interactions compared to bromine’s polarizable σ-hole in phenyl derivatives.

Biological Activity

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a synthetic compound belonging to the xanthene family, known for its vibrant fluorescence properties. The presence of a fluorine atom enhances its stability and fluorescence, making it valuable in various scientific applications, particularly in biological imaging and drug delivery systems. This article delves into the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The xanthene core facilitates the absorption of light and subsequent fluorescence emission, which is utilized in imaging techniques to visualize cellular and molecular processes. The compound's mechanism may involve:

- Fluorescent Labeling : Its ability to emit fluorescence allows for tracking biological processes in live cells.

- Drug Delivery : The compound can be conjugated with drugs to enhance their delivery and tracking within biological systems.

Applications

This compound has several significant applications in scientific research:

- Fluorescent Labeling : Used in biological imaging and diagnostic assays due to its strong fluorescent properties.

- Drug Delivery Systems : Explored for potential use in tracking drug distribution and release within the body.

- Biological Imaging : Useful in various imaging techniques to study cellular dynamics and interactions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Fluorine Presence | Fluorescence Properties | Applications |

|---|---|---|---|

| This compound | Yes | High | Imaging, Drug Delivery |

| N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide | No | Moderate | Limited Imaging |

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide | No | Low | Less Effective Imaging |

| N-(5-bromo-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide | No | Variable | Variable Applications |

The presence of fluorine in N-(5-fluoro...) significantly enhances its fluorescence compared to its analogs, making it particularly suitable for high-sensitivity applications.

Study 1: Fluorescence Properties

A study evaluated the fluorescence properties of various xanthene derivatives, including N-(5-fluoro...) and found that it exhibited superior fluorescence intensity under UV light compared to non-fluorinated analogs. This property is crucial for applications requiring high sensitivity in detection methods.

Study 2: Drug Delivery Potential

Research focused on the use of N-(5-fluoro...) as a carrier for anticancer drugs demonstrated that conjugation with this compound improved the tracking and release profile of the drugs in vitro. The study highlighted its potential as a drug delivery system that could enhance therapeutic efficacy while minimizing side effects.

Study 3: Biological Imaging Applications

In an experimental setup involving cellular imaging, N-(5-fluoro...) was used to label specific proteins within live cells. The results indicated that the compound allowed for real-time visualization of protein dynamics, providing insights into cellular processes that were previously difficult to observe.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.